molecular formula C9H8BNO2 B580977 Isoquinolin-3-ylboronic acid CAS No. 1219080-59-7

Isoquinolin-3-ylboronic acid

Cat. No. B580977
M. Wt: 172.978
InChI Key: WIZRIWMHMMZTRK-UHFFFAOYSA-N
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Description

Isoquinolin-3-ylboronic acid is a chemical compound with the molecular formula C9H8BNO2 and a molecular weight of 172.9777 . It is used as a building block in pharmaceutical products .


Molecular Structure Analysis

The molecular structure of Isoquinolin-3-ylboronic acid consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The structure is influenced by factors such as bond strengths and the stability of the conjugate base .

properties

IUPAC Name

isoquinolin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRIWMHMMZTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738997
Record name Isoquinolin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-3-ylboronic acid

CAS RN

1219080-59-7
Record name Isoquinolin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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